molecular formula C5H10Cl2O2 B022437 1,3-Dichloro-2-(methoxymethoxy)propane CAS No. 70905-45-2

1,3-Dichloro-2-(methoxymethoxy)propane

Cat. No. B022437
CAS RN: 70905-45-2
M. Wt: 173.03 g/mol
InChI Key: GEGJQMIXBNYSQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07605286B2

Procedure details

1,3-Dichloro-2-propanol (10.0 g, 77.5 mmol) was dissolved in dimethoxymethane (150 ml), lithium bromide (20.2 g, 232.5 mmol) and p-toluenesulfonic acid (1.33 g, 7.8 mmol) were added, and the mixture was stirred at room temperature for 3 days. After completion of the reaction, the reaction mixture was neutralized and partitioned with 5% aqueous sodium hydrogencarbonate solution (50 ml) and dried over anhydrous magnesium sulfate. Anhydrous magnesium sulfate was filtered off and the filtrate was concentrated to give a crude title compound (12.44 g). The crude title compound was distilled under reduced pressure (15 mmHg, 83° C.) to give a pure title compound (7.7 g, yield 57.5%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step Two
Quantity
1.33 g
Type
reactant
Reaction Step Two
Yield
57.5%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH:3]([OH:6])[CH2:4][Cl:5].[Br-].[Li+].C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH3:20][O:21][CH2:22]OC>>[CH3:20][O:21][CH2:22][O:6][CH:3]([CH2:4][Cl:5])[CH2:2][Cl:1] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClCC(CCl)O
Name
Quantity
150 mL
Type
reactant
Smiles
COCOC
Step Two
Name
Quantity
20.2 g
Type
reactant
Smiles
[Br-].[Li+]
Name
Quantity
1.33 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
partitioned with 5% aqueous sodium hydrogencarbonate solution (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Anhydrous magnesium sulfate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude title compound (12.44 g)
DISTILLATION
Type
DISTILLATION
Details
The crude title compound was distilled under reduced pressure (15 mmHg, 83° C.)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
COCOC(CCl)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g
YIELD: PERCENTYIELD 57.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.